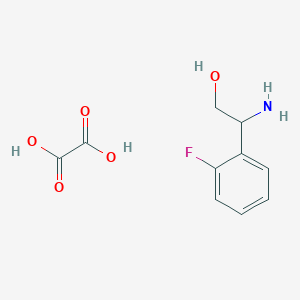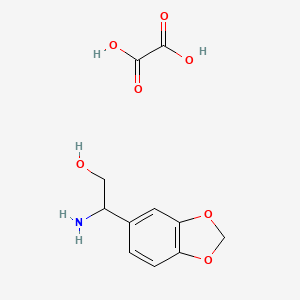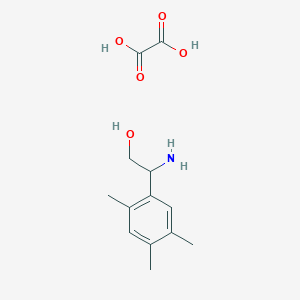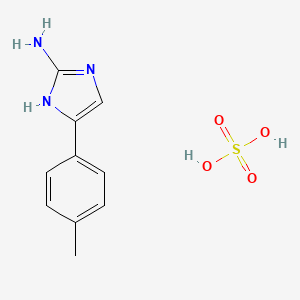
Boc-Cys(StBu)-OH
Vue d'ensemble
Description
“Boc-Cys(StBu)-OH” is a chemical compound with the molecular formula C12H23NO4S2 . Its full name is Boc-S-tert-butylmercapto-L-cysteine . It’s used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC(C)(C)OC(=O)NC@@H(C)C)C(O)=O . The molecular weight of this compound is 309.45 g/mol . Chemical Reactions Analysis
“this compound” is used in Boc solid-phase peptide synthesis . It’s also mentioned in the context of cysteine protecting groups, which are crucial in peptide and protein chemistry .Physical And Chemical Properties Analysis
“this compound” has an optical activity of [α]20/D -153±3°, c = 2% in methanol . Its melting point is between 117-119 °C .Applications De Recherche Scientifique
1. Synthèse automatisée de crypto-thioesters peptidiques bio-inspirés à base de Fmoc “Boc-Cys(StBu)-OH” peut être utilisé dans la synthèse automatisée de crypto-thioesters peptidiques bio-inspirés à base de Fmoc . Cette méthode permet d'accéder à des surrogates de thioesters peptidiques, qui sont des intermédiaires clés pour la synthèse convergente de protéines par ligation chimique native (NCL). Les crypto-thioesters peptidiques résultants peuvent être utilisés directement dans les réactions de NCL avec une cinétique de déplacement rapide à pH neutre .
Synthèse de peptides complexes riches en ponts disulfures
Le composé peut être utilisé dans la synthèse de peptides complexes riches en ponts disulfures . La chimie des groupes protecteurs pour le groupe thiol de la cystéine, comme “this compound”, a permis une vaste gamme de chimie peptidique et protéique au cours des dernières décennies .
Semi-synthèse de protéines
“this compound” peut être utilisé dans la semi-synthèse de protéines . Des stratégies sophistiquées pour la protection, et la déprotection subséquente, de la cystéine ont été développées, facilitant la semi-synthèse de protéines .
4. Marquage des peptides/protéines in vitro et in vivo Le composé peut être utilisé dans le marquage des peptides/protéines in vitro et in vivo . La chimie des groupes protecteurs du groupe thiol de la cystéine a permis cette application .
5. Développement de nouvelles méthodologies pour la modification sélective des sites des protéines “this compound” peut être utilisé dans le développement de nouvelles méthodologies pour la modification sélective des sites des protéines . Il s'agit d'un domaine de recherche en pleine croissance qui présente un potentiel important pour faire progresser notre compréhension de la fonction des protéines et des mécanismes des maladies .
6. Utilisation dans la synthèse peptidique en phase solide “this compound” peut être utilisé dans la synthèse peptidique en phase solide . Il s'agit d'une méthode courante pour la production de peptides, et l'utilisation d'acides aminés protégés comme “this compound” est cruciale pour la réussite de la synthèse .
Orientations Futures
Mécanisme D'action
Target of Action
Boc-Cys(StBu)-OH is a derivative of the amino acid cysteine, which is used in peptide synthesis. The primary targets of this compound are proteins and peptides that contain cysteine residues . The role of these targets is to facilitate the formation of disulfide bonds, which are crucial for the structural stability and function of many proteins .
Mode of Action
This compound interacts with its targets through a process known as native chemical ligation (NCL). In this process, this compound acts as a thioester surrogate, enabling the direct Fmoc-based solid phase synthesis of peptide a-thioesters . The interaction results in the formation of a new peptide bond, linking two peptide segments together .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involved in protein synthesis and folding. By facilitating the formation of disulfide bonds, this compound influences the folding of proteins into their correct three-dimensional structures . This can have downstream effects on various biological processes, as the function of a protein is largely determined by its structure.
Pharmacokinetics
Its bioavailability would primarily depend on the method of administration and the specific context of its use .
Result of Action
The result of this compound’s action is the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This can lead to the production of a wide range of proteins, including those that are difficult to generate by biologically controlled methods .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the kinetics of the native chemical ligation process . Additionally, the presence of other reactive groups can influence the selectivity of the reaction . Therefore, careful control of the reaction conditions is crucial for the successful use of this compound in peptide synthesis.
Analyse Biochimique
Biochemical Properties
Boc-Cys(StBu)-OH is primarily used in biochemical reactions to protect the thiol group of cysteine residues in peptides and proteins. The thiol group is highly reactive and can form disulfide bonds, which are essential for the structural stability and function of many proteins. By protecting the thiol group with a tert-butyl group, this compound prevents premature disulfide bond formation and other side reactions during peptide synthesis .
In biochemical reactions, this compound interacts with various enzymes and proteins involved in peptide synthesis. For example, it is used in solid-phase peptide synthesis (SPPS) to protect cysteine residues until the final deprotection step. The compound is also involved in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .
Cellular Effects
This compound influences cellular processes by protecting cysteine residues in peptides and proteins, thereby ensuring the correct folding and function of these biomolecules. The compound’s role in preventing premature disulfide bond formation is crucial for maintaining the structural integrity of proteins and peptides during synthesis .
In cell signaling pathways, this compound can indirectly affect gene expression and cellular metabolism by ensuring the proper synthesis of signaling peptides and proteins. By protecting cysteine residues, the compound helps maintain the functionality of these biomolecules, which are essential for various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming a stable bond with the thiol group of cysteine residues. This bond prevents the thiol group from participating in unwanted reactions, such as disulfide bond formation, during peptide synthesis. The protecting group can be removed under specific conditions, such as treatment with trifluoroacetic acid (TFA), to restore the thiol group’s reactivity .
The compound’s mechanism of action involves the selective protection and deprotection of cysteine residues, allowing for the controlled synthesis of peptides and proteins. This process is essential for the production of complex disulfide-rich peptides and the semisynthesis of proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures .
Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies. The compound’s stability and controlled deprotection are crucial for maintaining the integrity of synthesized peptides and proteins over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound effectively protects cysteine residues without causing adverse effects. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular function or causing oxidative stress .
Threshold effects have been observed in studies, where the compound’s protective effects are optimal within a specific dosage range. Beyond this range, the compound’s efficacy may decrease, and adverse effects may become more pronounced .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide and protein synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of cysteine residues. These interactions are essential for maintaining the correct structure and function of synthesized peptides and proteins .
The compound’s effects on metabolic flux and metabolite levels are primarily related to its role in protecting cysteine residues during synthesis. By preventing unwanted reactions, this compound ensures the proper synthesis and function of peptides and proteins involved in various metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize and accumulate the compound in specific cellular compartments, where it can effectively protect cysteine residues .
The compound’s transport and distribution are crucial for its protective effects, as they ensure that this compound reaches the target cysteine residues in peptides and proteins. This localization is essential for maintaining the integrity of synthesized biomolecules .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its protective effects on cysteine residues. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
The compound’s activity and function are closely related to its subcellular localization, as it needs to be in proximity to the target cysteine residues to effectively protect them. This localization is essential for the controlled synthesis of peptides and proteins .
Propriétés
IUPAC Name |
(2R)-3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S2/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-19-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQRALRLGBAWHD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30044-61-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[(1,1-dimethylethyl)dithio]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30044-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-3-[(1,1-dimethylethyl)dithio]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



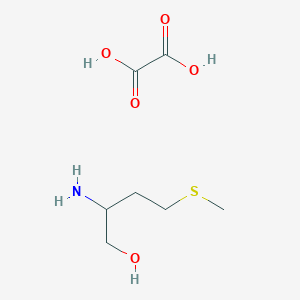
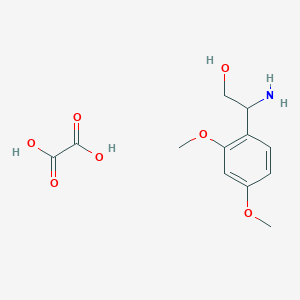
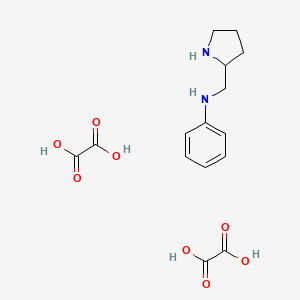

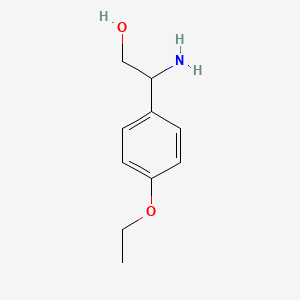
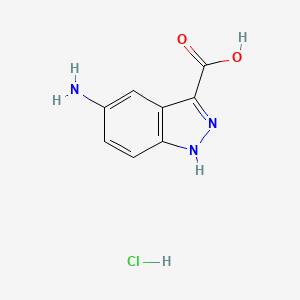

![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)


